5-Methylhexanal
Overview
Description
Synthesis Analysis
The synthesis of 5-Methylhexanal involves the use of diisobutylaluminium hydride in dichloromethane and cyclohexane at -78°C for 3 hours under an inert atmosphere . The yield of this reaction is approximately 84% .Molecular Structure Analysis
The IUPAC name for 5-Methylhexanal is 5-methylhexanal . The InChI string is InChI=1S/C7H14O/c1-7(2)5-3-4-6-8/h6-7H,3-5H2,1-2H3 and the corresponding InChIKey is GEKRISJWBAIIAA-UHFFFAOYSA-N . The canonical SMILES representation is CC©CCCC=O .Physical And Chemical Properties Analysis
5-Methylhexanal has a density of 0.8±0.1 g/cm³ . It has a boiling point of 141.2±8.0 °C at 760 mmHg . The vapour pressure of 5-Methylhexanal is 5.9±0.3 mmHg at 25°C . The compound has a molar refractivity of 34.6±0.3 cm³ . It has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 4 freely rotating bonds . The polar surface area of 5-Methylhexanal is 17 Ų .Scientific Research Applications
Cholesterol Transformation Markers : In a study by Derewiaka et al. (2017), 5-methylhexanal was identified as a marker of cholesterol polymerization. The research utilized SPME-GC-MS technique to analyze volatile compounds of cholesterol during thermal processing, aiding in the understanding of cholesterol changes under thermal conditions. This application is significant for evaluating cholesterol changes in various research settings (Derewiaka et al., 2017).
Multiple Sclerosis Detection : Ionescu et al. (2011) developed a cross-reactive array for detecting volatile organic compounds, including 5-methylhexanal, in exhaled breath for diagnosing multiple sclerosis. The study highlights the potential of 5-methylhexanal as a biomarker in non-invasive medical diagnostics for multiple sclerosis (Ionescu et al., 2011).
Iso-alkane Oxidation : Thijsse and Linden (2006) investigated the oxidation of iso-alkanes by Pseudomonas, where 5-methylhexanal was considered in the context of microbial metabolism of hydrocarbons. This research provides insights into the biochemical pathways involved in the degradation of hydrocarbons, including 5-methylhexanal, which is crucial for environmental bioremediation (Thijsse & Linden, 2006).
Combustion Chemistry : Sarathy et al. (2014) included 5-methylhexanal in their comprehensive study of the combustion chemistry of various hydrocarbons. This research is pivotal in understanding the combustion behavior of hydrocarbons, which is essential for improving fuel efficiency and reducing emissions in internal combustion engines (Sarathy et al., 2014).
DNA Methylation Studies : The study of DNA methylation, a crucial process in epigenetics, often involves analyzing compounds like 5-methylhexanal. For instance, Tahiliani et al. (2009) and Kriaucionis and Heintz (2009) have researched the conversion of 5-methylcytosine to 5-hydroxymethylcytosine in DNA, an essential process in mammalian DNA regulation. Such studies help in understanding genetic regulation and potential applications in medical genetics (Tahiliani et al., 2009), (Kriaucionis & Heintz, 2009).
Environmental Monitoring : Studies like the one conducted by Chang et al. (2006) utilize 5-methylhexanal as an indicator in assessing environmental pollution, particularly in the context of hydrocarbon emissions and their sources. This application is crucial for environmental monitoring and policymaking (Chang et al., 2006).
properties
IUPAC Name |
5-methylhexanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-7(2)5-3-4-6-8/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKRISJWBAIIAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171827 | |
Record name | 5-Methylhexan-1-al | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20171827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylhexanal | |
CAS RN |
1860-39-5 | |
Record name | 5-Methylhexan-1-al | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001860395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methylhexan-1-al | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20171827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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